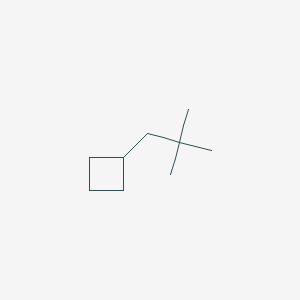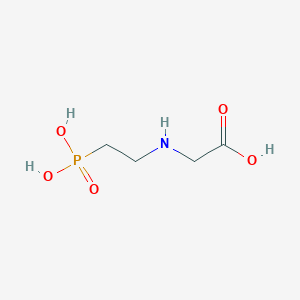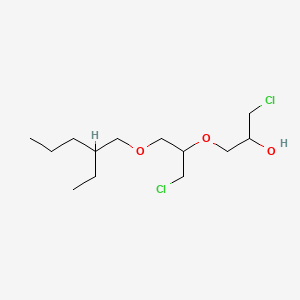
N,N'-Bis(3,6-dichloro-9-acridinyl)-1,6-hexanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(3,6-dichloro-9-acridinyl)-1,6-hexanediamine is a synthetic organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This compound is characterized by the presence of two acridine moieties linked by a hexanediamine chain, with chlorine atoms substituted at the 3 and 6 positions of the acridine rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3,6-dichloro-9-acridinyl)-1,6-hexanediamine typically involves the following steps:
Starting Materials: The synthesis begins with 3,6-dichloroacridine and 1,6-hexanediamine.
Condensation Reaction: The two acridine moieties are linked to the hexanediamine chain through a condensation reaction. This reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of N,N’-Bis(3,6-dichloro-9-acridinyl)-1,6-hexanediamine may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and may include additional steps such as solvent recovery and waste management.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis(3,6-dichloro-9-acridinyl)-1,6-hexanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroacridine derivatives.
Substitution: The chlorine atoms on the acridine rings can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Various substituted acridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
N,N’-Bis(3,6-dichloro-9-acridinyl)-1,6-hexanediamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other acridine derivatives.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Studied for its potential anticancer activity, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of N,N’-Bis(3,6-dichloro-9-acridinyl)-1,6-hexanediamine involves its interaction with biological macromolecules, such as DNA and proteins. The compound can intercalate into DNA, disrupting the replication and transcription processes. It may also inhibit specific enzymes involved in cellular metabolism, leading to cell death. The exact molecular targets and pathways depend on the specific biological context and the type of cells or organisms being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye and in biological staining.
Proflavine: Another acridine derivative with antimicrobial properties.
Amsacrine: An acridine derivative used as an anticancer agent.
Uniqueness
N,N’-Bis(3,6-dichloro-9-acridinyl)-1,6-hexanediamine is unique due to its specific substitution pattern and the presence of a hexanediamine linker. This structural feature may confer distinct biological activities and chemical reactivity compared to other acridine derivatives.
Propriétés
Numéro CAS |
75340-79-3 |
|---|---|
Formule moléculaire |
C32H26Cl4N4 |
Poids moléculaire |
608.4 g/mol |
Nom IUPAC |
N,N'-bis(3,6-dichloroacridin-9-yl)hexane-1,6-diamine |
InChI |
InChI=1S/C32H26Cl4N4/c33-19-5-9-23-27(15-19)39-28-16-20(34)6-10-24(28)31(23)37-13-3-1-2-4-14-38-32-25-11-7-21(35)17-29(25)40-30-18-22(36)8-12-26(30)32/h5-12,15-18H,1-4,13-14H2,(H,37,39)(H,38,40) |
Clé InChI |
DZAYXDQHERWOHJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)N=C3C=C(C=CC3=C2NCCCCCCNC4=C5C=CC(=CC5=NC6=C4C=CC(=C6)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-Dimethoxy-4-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde](/img/structure/B14456351.png)

![Tris{2,2-bis[(2,3-dibromopropoxy)methyl]butyl} borate](/img/structure/B14456369.png)
![2-Naphthalenecarboxamide, 4-[(4-chloro-2-methylphenyl)azo]-N-(2-ethylphenyl)-3-hydroxy-](/img/structure/B14456383.png)

![1-[(5-Methyl-2-nitrophenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14456390.png)

![N'-(Phenylcarbamoyl)-1-benzo[b]furan-2-carboximidamide](/img/structure/B14456409.png)

![1,1'-[1,3-Phenylenebis(oxy)]bis(3-ethynylbenzene)](/img/structure/B14456424.png)


![(2a,7b-Dihydro-3H-cyclobuta[b]indol-3-yl)(phenyl)methanone](/img/structure/B14456440.png)
